(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, commonly known as BTDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.
Scientific Research Applications
Bromophenol Derivatives and Their Antioxidant Properties
Research into bromophenol derivatives, similar to the structural features of the specified compound, has shown these molecules to possess significant antioxidant properties. Çetinkaya et al. (2012) synthesized bromophenol derivatives from reactions such as bromination and demethylation, highlighting their effective antioxidant power through various in vitro assays, including radical scavenging activities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Similarly, Balaydın et al. (2010) examined the antioxidant and radical scavenging activities of synthesized bromophenols, confirming their effective antioxidant power (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Azaspiro Structures in Synthesis and Biological Activity
Azaspiro structures, akin to the one mentioned in the query, have been utilized in the synthesis of peptides and other bioactive molecules. For instance, Rao et al. (2016) described the synthesis of a new reagent for producing N-protected amino acid-ASUD esters, useful in peptide synthesis, maintaining the enantiomeric purity of the amino acid (Rao, Nowshuddin, Jha, Divi, & Rao, 2016). This suggests potential applications in pharmaceutical research and development.
Spiro Structures and Their Application in Synthesis
The synthesis and study of spiro structures, which are part of the compound , have been the focus of various research efforts aimed at exploring their utility in organic synthesis and potential biological activities. Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of spiro structures in synthesizing complex molecules (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
properties
IUPAC Name |
(4-bromothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-10-8-11(19-9-10)12(16)15-4-2-13(3-5-15)17-6-1-7-18-13/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNVKKXEBAXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CS3)Br)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
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